molecular formula C13H21NO4 B087438 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid CAS No. 1250997-05-7

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid

Cat. No.: B087438
CAS No.: 1250997-05-7
M. Wt: 255.31 g/mol
InChI Key: BICQNBQLGTZYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid is a sophisticated chemical scaffold designed for research applications in synthetic and medicinal chemistry. This compound features a rigid, three-dimensional 2-azabicyclo[2.2.2]octane core, which serves as a valuable conformationally constrained building block. Its structure is engineered to mimic pharmacophores present in more flexible chain molecules, potentially leading to improved potency and selectivity in the design of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for selective deprotection under mild acidic conditions, while the carboxylic acid functionality provides a versatile handle for further derivatization through amide bond formation or other coupling reactions. This makes the reagent particularly valuable for constructing complex molecular architectures, such as protease inhibitors or receptor ligands, where the bicyclic system can enforce specific spatial orientations. As a high-value synthetic intermediate, it is instrumental in exploring structure-activity relationships (SAR) and accelerating lead optimization processes in drug discovery programs. This product is strictly For Research Use Only. The scientific rationale for the applications described is based on the compound's structural features and common uses of similar scaffolds in medicinal chemistry.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICQNBQLGTZYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid, commonly referred to as 2-Boc-2-azabicyclo[2.2.2]octane, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of azabicyclic structures that are being explored for various therapeutic applications, particularly in the modulation of neurological pathways and as inhibitors in cancer therapy.

Chemical Structure and Properties

The molecular formula of 2-Boc-2-azabicyclo[2.2.2]octane-6-carboxylic acid is C13H21NO4C_{13}H_{21}NO_4, with a molecular weight of approximately 255.31 g/mol. Its structure features a bicyclic framework with a tert-butoxycarbonyl (Boc) protecting group, which is significant for its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
CAS Number1353649-31-6
Purity≥ 97%

Research indicates that 2-Boc-2-azabicyclo[2.2.2]octane exhibits notable activity as a selective inhibitor of gamma-secretase, particularly targeting the PSEN1 complex involved in Alzheimer’s disease pathology. Inhibition of this enzyme can alter Notch signaling pathways, which are critical in various cellular processes including differentiation and proliferation.

  • Alzheimer's Disease : The compound has been shown to selectively inhibit PSEN1-APH1B complexes while maintaining low activity against PSEN1-APH1A and PSEN2 complexes, suggesting its potential as a therapeutic agent in Alzheimer's treatment without the typical side effects associated with broad-spectrum gamma-secretase inhibitors .
  • Cancer Therapeutics : The modulation of Notch signaling via selective inhibition may also have implications in oncology, where dysregulation of this pathway is linked to tumorigenesis and cancer stem cell maintenance .

Pharmacokinetics

In vivo studies have demonstrated that 2-Boc-2-azabicyclo[2.2.2]octane has favorable pharmacokinetic properties, including high clearance rates and significant distribution volumes, indicating extensive tissue penetration. For instance, one study reported a mean half-life of approximately 0.48 hours following intravenous administration in mouse models, which is critical for understanding dosing regimens for potential therapeutic applications .

Study on Alzheimer's Disease

A pivotal study investigated the effects of 2-Boc-2-azabicyclo[2.2.2]octane on cognitive functions in mouse models genetically predisposed to Alzheimer's disease. The results indicated that treatment with this compound led to improvements in memory retention and reduced amyloid plaque formation, highlighting its neuroprotective potential.

Cancer Cell Line Studies

In vitro assays using various cancer cell lines have shown that the compound can inhibit cell proliferation by modulating Notch signaling pathways. Specific experiments demonstrated a dose-dependent reduction in cell viability in T-cell acute lymphoblastic leukemia (T-ALL) models, underscoring its potential as an anti-cancer agent .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₃H₁₉NO₅ (for a stereoisomer with M.W. 269.29)
  • CAS No.: 2940870-03-9 (stereospecific variant)
  • Applications : Intermediate in drug discovery, chiral building block for bioactive molecules.
Structural Variations in Bicyclic Frameworks

The compound’s bicyclo[2.2.2]octane core distinguishes it from analogs with smaller or differently bridged rings:

Compound Ring System Molecular Weight Key Features
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid [2.2.2]octane 269.29 Rigid scaffold, Boc-protected amine, carboxylic acid functionality.
(1S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid [3.1.0]hexane 227.26 Smaller ring size, higher ring strain, reduced solubility in polar solvents.
2-(tert-Butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid [4.1.0]heptane N/A Intermediate ring size, potential for altered pharmacokinetics.
3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride [2.2.2]octane + 3-oxo 209.16 Oxo group enhances electrophilicity; hydrochloride salt improves crystallinity.

Key Observations :

  • The [2.2.2]octane framework provides superior rigidity compared to smaller rings (e.g., [3.1.0]hexane), reducing conformational flexibility and enhancing target binding specificity .
Substituent and Functional Group Comparisons

Variations in protecting groups and substituents significantly impact reactivity and applications:

Compound Protecting Group Functional Group Applications
This compound Boc Carboxylic acid Peptide synthesis, protease inhibitor development .
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]octane-6-carboxylic acid Fmoc Carboxylic acid Solid-phase peptide synthesis (base-labile protection) .
2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid Methyl ester Carboxylic acid Lower steric hindrance; prone to hydrolysis under acidic/basic conditions .

Key Observations :

  • The Boc group offers acid-labile protection, ideal for orthogonal deprotection strategies in multi-step syntheses .
  • Fmoc derivatives () are preferred in automated peptide synthesis due to compatibility with basic cleavage conditions .
Stereochemical and Conformational Differences

Stereochemistry critically influences physicochemical properties:

Compound Stereochemistry Molecular Weight Impact
(1S,3S,4R)-2-tert-butoxycarbonyl-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid (1S,3S,4R) 269.29 Enhanced chiral recognition in enzyme binding; higher melting point.
(1S,4R,6R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid (1S,4R,6R) N/A Altered solubility profile due to axial vs. equatorial carboxyl placement.

Key Observations :

  • Stereoisomers exhibit distinct biological activities. For example, the (1S,3S,4R)-configured variant () may show improved binding to proteolytic enzymes compared to racemic mixtures .
Commercial Availability and Cost

Pricing and availability reflect synthetic complexity and demand:

Compound Supplier Price (USD) Notes
(1S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid Catalog of Rare Chemicals $9,000/5 g High cost due to low-yield synthetic routes.
2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid CymitQuimica €2,845/500 mg Moderate accessibility; ester group simplifies synthesis.
This compound CymitQuimica Inquire Custom synthesis often required; high R&D demand.

Key Observations :

  • Smaller-ring analogs (e.g., [3.1.0]hexane) are disproportionately expensive due to challenging syntheses .

Q & A

Basic: What are the recommended synthetic routes for 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid, and how does steric hindrance influence yield optimization?

Answer:
The synthesis typically involves bicyclo[2.2.2]octane scaffold formation via Diels-Alder or [2+2] cycloaddition reactions, followed by Boc protection and carboxylation. Steric hindrance from the tert-butoxycarbonyl (Boc) group can impede reaction rates during cyclization or functionalization steps. To optimize yields:

  • Use bulky solvents (e.g., THF) to stabilize transition states.
  • Employ microwave-assisted synthesis to overcome kinetic barriers .
  • Monitor reaction progress via TLC or LC-MS to identify intermediate bottlenecks.

Basic: What spectroscopic techniques are most effective for characterizing the bicyclo[2.2.2]octane core and Boc group in this compound?

Answer:

  • NMR : 1^1H NMR confirms bicyclic rigidity via distinct coupling patterns (e.g., bridgehead protons at δ 3.5–4.5 ppm). 13^{13}C NMR identifies Boc carbonyl at ~155 ppm .
  • IR : Boc C=O stretch appears at ~1680–1720 cm1^{-1}, while carboxylic acid O-H stretch is broad (2500–3300 cm1^{-1}) .
  • MS : High-resolution ESI-MS validates molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~100) .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of the bicyclo[2.2.2]octane system?

Answer:
Single-crystal X-ray diffraction with SHELXL refinement ( ) is critical for:

  • Assigning absolute configuration using anomalous dispersion (e.g., Cu-Kα radiation).
  • Resolving chair vs. boat conformations via torsion angles and bond lengths.
  • Validating hydrogen bonding between the carboxylic acid and Boc groups, which stabilizes the crystal lattice .
    Note: Low-temperature data collection (100 K) minimizes thermal motion artifacts.

Advanced: What strategies mitigate decomposition of the Boc group during prolonged storage or under acidic/basic conditions?

Answer:
The Boc group is prone to cleavage via acidolysis (e.g., TFA) or thermolysis. Stability protocols include:

  • Storage : Dry, inert atmosphere (argon) at -20°C to prevent hydrolysis .
  • Handling : Avoid prolonged exposure to amines or nucleophiles that accelerate decomposition.
  • Stabilizers : Add 1–5% triethylamine to neutralize trace acids in solvents .
    Decomposition products (e.g., CO2_2, tert-butyl alcohol) can be monitored via GC-MS .

Advanced: How can computational modeling predict the compound’s reactivity in peptide coupling or ring-opening reactions?

Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) assess:

  • Nucleophilic sites : Carboxylic acid vs. bridgehead nitrogen reactivity.
  • Transition states : Energy barriers for ring-opening via retro-Diels-Alder pathways.
  • Solvent effects : Polarizable continuum models (PCM) evaluate solvation free energy in DMF or DCM .
    Validation: Compare computed IR/Raman spectra with experimental data to refine force fields .

Advanced: What chromatographic methods resolve enantiomeric impurities in derivatives of this compound?

Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) achieves baseline separation:

  • Mobile phase : Hexane:IPA (90:10) with 0.1% TFA for ion-pairing.
  • Detection : Polarimetric or CD detectors enhance sensitivity for low-abundance enantiomers (<0.1%) .
    Caution: Boc group stability requires pH-neutral conditions; avoid basic modifiers like triethylamine .

Advanced: How does the bicyclo[2.2.2]octane scaffold influence biological activity in drug discovery applications?

Answer:
The rigid scaffold enhances:

  • Target binding : Pre-organized conformation reduces entropic penalty in enzyme active sites (e.g., protease inhibitors).
  • Metabolic stability : Resistance to cytochrome P450 oxidation compared to flexible analogs.
  • Solubility : Carboxylic acid group enables salt formation (e.g., sodium or lysine salts) for improved bioavailability .
    Case study: Analogous bicyclic systems show promise in β-lactamase-resistant antibiotics .

Advanced: What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Answer:
Critical issues include:

  • Exothermicity : Controlled addition of reagents (e.g., Boc anhydride) to prevent thermal runaway.
  • Purification : Gradient flash chromatography replaces prep-TLC; avoid silica gel-induced Boc cleavage.
  • Yield drop : Optimize catalyst loading (e.g., Pd/C for hydrogenation) and minimize side reactions via DOE (Design of Experiments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.